XL413 is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, an enzyme crucial for DNA replication initiation in eukaryotic cells. [, ] Specifically, XL413 targets the CDC7/DBF4 complex, also known as Dbf4-dependent kinase (DDK). [, , , , , ] By inhibiting DDK, XL413 disrupts the cell cycle, leading to cell cycle arrest and apoptosis, primarily in rapidly dividing cells like those found in tumors. [, , , ] As a result, XL413 is being investigated as a potential anti-cancer agent. [, ]
XL413 is a selective inhibitor of the cell division cycle 7 kinase, which plays a critical role in the regulation of DNA replication and cell cycle progression. This compound has garnered attention for its potential applications in cancer research and gene editing, particularly in enhancing the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 mediated genome editing. The compound has been shown to affect various cellular processes, including DNA synthesis and the phosphorylation of key proteins involved in cell cycle regulation.
XL413 was developed as part of a series of small molecule inhibitors targeting the cell division cycle 7 kinase. It is classified as a benzofuropyrimidinone derivative, characterized by its high selectivity for cell division cycle 7 kinase over a wide range of other kinases. The compound has demonstrated significant anti-proliferative effects in certain cancer cell lines, although its efficacy varies across different cellular contexts.
The synthesis of XL413 involves several steps that ensure high purity and correct molecular mass. The compound was synthesized using methods previously described in the literature, which include high-performance liquid chromatography (HPLC) analysis and mass spectrometry to confirm purity levels exceeding 99% . The synthesis process typically involves the creation of specific chemical intermediates, followed by purification steps to isolate the final product.
XL413 has a distinct molecular structure that contributes to its specificity and potency as a kinase inhibitor. The compound's structure can be represented as follows:
The structural features of XL413 include:
XL413 undergoes specific chemical interactions when it binds to its target kinase. The primary reaction involves the inhibition of phosphorylation processes critical for DNA replication and cell cycle progression.
The mechanism by which XL413 exerts its effects involves several key processes:
XL413 exhibits several notable physical and chemical properties:
XL413 has several scientific applications, particularly in cancer research and genetic engineering:
CAS No.: 119365-69-4
CAS No.: 81129-73-9
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 9004-10-8
CAS No.: 485-13-2